molecular formula C8H8ClN3O B5643259 6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B5643259
M. Wt: 197.62 g/mol
InChI Key: TYEATTAFFFVPHE-UHFFFAOYSA-N
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Description

6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is an organic compound that belongs to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a chlorine atom at the 6th position and two methyl groups at the 1st and 3rd positions of the imidazo[4,5-b]pyridine ring. It is a white crystalline solid that is soluble in various organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with dimethylamine, followed by reduction and cyclization to form the imidazopyridine ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted imidazopyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the two methyl groups influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-chloro-1,3-dimethylimidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-11-6-3-5(9)4-10-7(6)12(2)8(11)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEATTAFFFVPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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